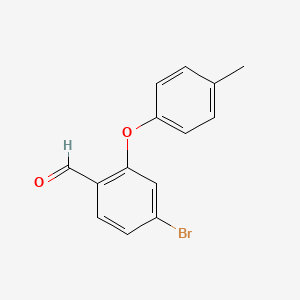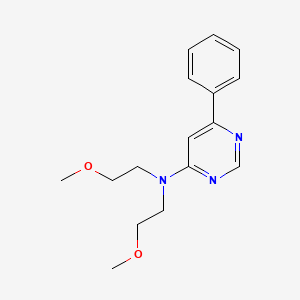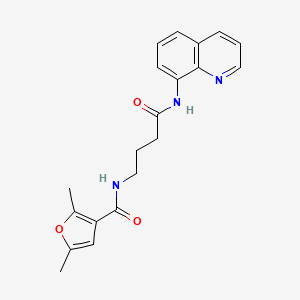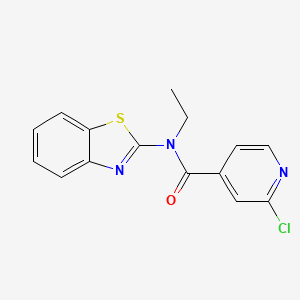
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CDPPB, is a compound that has been widely studied for its potential use in treating various neurological disorders.
作用機序
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It enhances the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to increase the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has a high affinity for mGluR5, which allows for precise modulation of receptor activity. It also has good bioavailability and can be administered orally. However, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. It also has some off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective positive allosteric modulators of mGluR5. Finally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide on brain function and behavior.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action involves positive allosteric modulation of mGluR5, which enhances synaptic plasticity and learning. While (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the therapeutic potential of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide and to develop more potent and selective positive allosteric modulators of mGluR5.
合成法
The synthesis method of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is reacted with 2-cyano-3-(1,3-diphenylpyrazol-4-yl)acrylonitrile to form (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide.
科学的研究の応用
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a mouse model of schizophrenia.
特性
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-32-24-14-12-22(13-15-24)28-26(31)20(17-27)16-21-18-30(23-10-6-3-7-11-23)29-25(21)19-8-4-2-5-9-19/h2-16,18H,1H3,(H,28,31)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWMJTZMCQPGP-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)



![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)






![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)